N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
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Overview
Description
“N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds. The trifluoroethyl group is a fluorinated hydrocarbon group, and fluorinated compounds often have unique properties such as increased stability or altered reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group attached to one nitrogen (N1), and a trifluoroethyl group attached to the other nitrogen (N4). The carbonyl (C=O) groups of the dicarboxamide would contribute to the polarity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar dicarboxamide group and the nonpolar benzyl and trifluoroethyl groups would give the compound both polar and nonpolar characteristics .Properties
IUPAC Name |
1-N-benzyl-4-N-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)11-21-14(23)13-6-8-22(9-7-13)15(24)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZLNNSXEWMTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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